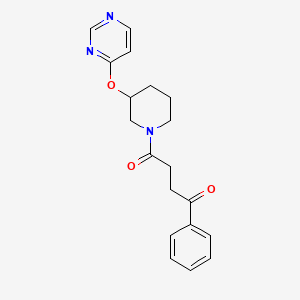

1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione

Descripción

Propiedades

IUPAC Name |

1-phenyl-4-(3-pyrimidin-4-yloxypiperidin-1-yl)butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-17(15-5-2-1-3-6-15)8-9-19(24)22-12-4-7-16(13-22)25-18-10-11-20-14-21-18/h1-3,5-6,10-11,14,16H,4,7-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLFDHLOQVCOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The phenyl group is then attached via a Friedel-Crafts acylation reaction. The final step involves the formation of the butane-1,4-dione structure through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione. The compound exhibits cytotoxic effects against various cancer cell lines including:

- Breast Cancer (MCF-7)

- Colon Cancer (HCT-116)

- Liver Cancer (HEPG-2)

In vitro assays demonstrated an IC₅₀ range of 5.00–32.52 μM, indicating promising potency against these cell lines .

Inhibition of Protein Kinases

The compound has been evaluated for its inhibitory activity against key protein kinases involved in cancer progression:

- Epidermal Growth Factor Receptor (EGFR)

- Fibroblast Growth Factor Receptor (FGFR)

- Insulin Receptor (IR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

Particularly, it showed potent inhibition of FGFR with an IC₅₀ value of 5.18 μM, suggesting its role as a dual inhibitor of EGF and VEGF receptor family members .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis in these cells, with a marked increase in caspase activity, pointing towards its potential as a therapeutic agent in breast cancer management .

Case Study 2: Combination Therapy

Another research explored the use of this compound in combination with other chemotherapeutics. The synergistic effects observed when combined with traditional cytotoxic agents suggest that it could enhance the efficacy of existing cancer treatments while potentially reducing side effects .

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.00 | Induction of apoptosis |

| HCT-116 | 20.00 | Inhibition of EGFR |

| HEPG-2 | 32.52 | Inhibition of FGFR |

Mecanismo De Acción

The mechanism of action of 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione with three analogs from the evidence (Table 1).

Table 1: Key Structural and Functional Comparisons

Structural Differences and Implications

- Aromatic Substituents: The target compound employs a phenyl group at position 1, contrasting with thiophene in analogs like MK88 and the precursor 4-oxo-4-(2-thienyl)butanoic acid. Phenyl groups typically enhance hydrophobicity and π-π stacking interactions, whereas thiophene introduces sulfur-based electronic effects . The pyrimidin-4-yloxy substituent on the piperidine ring distinguishes the target compound from MK88, which uses a 4-(trifluoromethyl)phenyl group. Pyrimidine’s nitrogen-rich structure may improve hydrogen-bonding capacity, while trifluoromethyl groups enhance metabolic stability and lipophilicity .

Piperidine Modifications :

Spectroscopic Characterization

- IR Spectroscopy : Thiophene-containing analogs show strong C=O stretches at ~1700 cm⁻¹ (diketone) and N-H bends (amide intermediates) at ~1550 cm⁻¹. The target compound’s pyrimidine moiety would introduce additional C-N and C-O stretches near 1250–1600 cm⁻¹ .

- ¹H NMR : Piperidine protons in analogs resonate at δ 1.5–3.5 ppm, while thiophene protons appear as distinct multiplets at δ 7.0–7.5 ppm. The target compound’s pyrimidinyloxy group would produce deshielded aromatic protons near δ 8.5–9.0 ppm .

Actividad Biológica

1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione, a compound with the molecular formula CHNO and a molecular weight of 339.4 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various piperidine derivatives and pyrimidine-based compounds. The reaction conditions often encompass refluxing in solvents like acetic acid or ethanol, leading to the desired product through condensation reactions.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine and pyrimidine exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.00 - 32.52 |

| HCT-116 (Colon Cancer) | Data not specified |

| HEPG-2 (Liver Cancer) | Data not specified |

These values suggest a promising potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It has been shown to inhibit key receptors involved in tumor growth and angiogenesis:

| Target Receptor | IC (μM) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Not specified |

| Fibroblast Growth Factor Receptor (FGFR) | 5.18 |

| Insulin Receptor (IR) | Not specified |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Not specified |

The significant inhibition of FGFR suggests that this compound may play a crucial role in modulating signaling pathways associated with tumor growth and vascularization .

Antimicrobial Activity

In addition to its antitumor properties, derivatives of the compound have been evaluated for antimicrobial activity. Similar piperidine derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating a broad spectrum of biological activity that merits further exploration .

Case Studies

A comprehensive study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications in the piperidine and pyrimidine moieties significantly influence biological efficacy. For example, substituents on the pyrimidine ring can enhance receptor binding affinity and cytotoxicity against cancer cells.

Example Study Findings

In a comparative analysis of several piperidine derivatives:

| Compound | Activity | Remarks |

|---|---|---|

| Compound A | High Cytotoxicity | Effective against MCF-7 |

| Compound B | Moderate Activity | Less effective than A |

| Compound C | Low Activity | Not suitable for further development |

This table highlights how slight variations in chemical structure can lead to significant differences in biological activity .

Q & A

Q. What are the critical steps in synthesizing 1-Phenyl-4-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butane-1,4-dione, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

- Coupling of piperidinyl and pyrimidine moieties using nucleophilic substitution under controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .

- Ketone functionalization via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the phenyl group. Reaction progress is monitored using TLC and HPLC to ensure intermediates are isolated at >95% purity .

- Final purification via column chromatography or recrystallization. Yield optimization (typically 40–60%) requires precise control of stoichiometry and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR for verifying piperidine ring conformation, pyrimidine substitution patterns, and ketone positions .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion peak identification .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the piperidinyloxy linkage .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using calibration curves .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Structural analogs : Minor modifications (e.g., pyrimidine vs. pyridine rings) significantly alter target binding. For example, replacing pyrimidine with pyridine in analogs reduces kinase inhibition by >50% .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Normalize data using positive controls (e.g., staurosporine for kinase assays) .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables and validate results across independent labs .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., PI3Kγ or serotonin receptors). Focus on hydrogen bonding with pyrimidine N1 and piperidine oxygen .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity data to prioritize derivatives for synthesis. For example, nitro groups at the phenyl para-position improve IC₅₀ by 2-fold .

- MD simulations : Assess binding stability over 100-ns trajectories to identify derivatives with prolonged target residence times .

Q. What methodologies address low solubility in aqueous media, a common challenge in in vivo studies?

- Prodrug design : Introduce phosphate or acetate groups at the ketone position, which hydrolyze in vivo to release the active compound. Solubility increases from <0.1 mg/mL to >5 mg/mL in PBS .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) using emulsion-solvent evaporation. Achieve sustained release over 72 hours with >80% encapsulation efficiency .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Apply fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduced side products by 30% when scaling from 1g to 100g batches .

- Continuous flow chemistry : Use microreactors for exothermic steps (e.g., acylation) to maintain isothermal conditions and improve reproducibility .

Q. What in vitro assays are most predictive of in vivo efficacy for this compound?

- 3D tumor spheroids : Test antiproliferative activity in HCT116 spheroids (500 µm diameter) to mimic tumor microenvironments. Compare results to 2D monolayer assays to identify false positives .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound). Correlate with pharmacokinetic data (e.g., compounds with <5% binding show higher brain penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.